6-Chloro-1H-indazol-3-amine

GSK3β Kinase Inhibition Medicinal Chemistry

6-Chloro-1H-indazol-3-amine (CAS 16889-21-7, synonyms: 3-Amino-6-chloro-1H-indazole) is a heterocyclic aromatic amine belonging to the indazole family, characterized by a chlorine substituent at the 6-position and a primary amine at the 3-position of the fused bicyclic core. With a molecular formula of C7H6ClN3 and a molecular weight of 167.60 g/mol, this compound is widely recognized as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules, as documented in foundational patents for aminoindazole-based therapeutics.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 16889-21-7
Cat. No. B106870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-indazol-3-amine
CAS16889-21-7
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NN=C2N
InChIInChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
InChIKeyBPTYMRSBTUERSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-indazol-3-amine (CAS 16889-21-7): A Strategic Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


6-Chloro-1H-indazol-3-amine (CAS 16889-21-7, synonyms: 3-Amino-6-chloro-1H-indazole) is a heterocyclic aromatic amine belonging to the indazole family, characterized by a chlorine substituent at the 6-position and a primary amine at the 3-position of the fused bicyclic core [1]. With a molecular formula of C7H6ClN3 and a molecular weight of 167.60 g/mol, this compound is widely recognized as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules, as documented in foundational patents for aminoindazole-based therapeutics [2]. Its unique substitution pattern enables regioselective derivatization at the reactive 3-amino group, facilitating the construction of diverse chemical libraries for drug discovery programs targeting oncology and inflammatory indications [3].

Why Substituting 6-Chloro-1H-indazol-3-amine with Other Indazole Isomers or Halogen Analogs Compromises Synthetic Utility and Biological Outcomes


The 6-chloro substitution pattern on the 1H-indazol-3-amine scaffold is not arbitrary; it critically governs both the compound's chemical reactivity and the pharmacological profile of its downstream derivatives. The chlorine atom at the 6-position provides a unique steric and electronic environment that influences the regioselectivity of subsequent functionalization at the 3-amino group, a key step in constructing patent-protected kinase inhibitor pharmacophores [1]. Generic substitution with other positional isomers, such as the 5-chloro or 7-chloro analogs, or with alternative halogens (e.g., 6-bromo, 6-fluoro), leads to divergent reaction kinetics in amide coupling reactions and alters the binding orientation within kinase ATP-binding pockets, as inferred from structure-activity relationship (SAR) studies on related indazole series [2]. The following quantitative evidence demonstrates why 6-Chloro-1H-indazol-3-amine must be specified by exact CAS number in procurement to ensure synthetic reproducibility and to maintain the integrity of established medicinal chemistry campaigns.

Quantitative Differentiation of 6-Chloro-1H-indazol-3-amine Against Structural Analogs: An Evidence-Based Procurement Guide


Comparative GSK3β Inhibitory Activity of 6-Chloro-1H-indazol-3-amine Derived Amide vs. Unsubstituted Indazole Core

A derivative of 6-Chloro-1H-indazol-3-amine, specifically 4-(6-chloro-1H-indazol-3-ylamino)-4-oxobutanoic acid, exhibits measurable inhibitory activity against human recombinant GSK3β with an IC50 of 1.18 µM [1]. This data provides a direct, quantifiable baseline for the 6-chloro scaffold's contribution to target engagement. In contrast, analogous amide derivatives based on the unsubstituted 1H-indazol-3-amine core have been reported as weak or inactive against GSK3β in related kinase profiling panels, highlighting the essential role of the 6-chloro substituent in achieving low-micromolar potency [1].

GSK3β Kinase Inhibition Medicinal Chemistry

Synthesis Yield Advantage of 6-Chloro-1H-indazol-3-amine in Industrial-Scale Production

The synthesis of 6-Chloro-1H-indazol-3-amine from 4-chloro-2-fluorobenzonitrile via a cyclization route has been optimized to achieve a reported yield of approximately 94% [1]. This high yield stands in contrast to alternative synthetic routes for other chloro-substituted indazole isomers, such as the 5-chloro and 7-chloro analogs, which often involve less efficient cyclization steps or require more complex starting materials, resulting in lower overall yields in the range of 60-80% [2]. The 94% yield metric is a critical differentiator for procurement, as it translates directly to cost-effectiveness and supply reliability for large-scale research programs.

Organic Synthesis Process Chemistry Supply Chain

CYP1A2 Selectivity Profile of 6-Chloro-1H-indazol-3-amine Derivatives: Implications for Metabolic Stability

The 4-(6-chloro-1H-indazol-3-ylamino)-4-oxobutanoic acid derivative was evaluated for its inhibition of human recombinant CYP1A2, yielding an IC50 of 50 µM [1]. This relatively high IC50 value indicates a favorable selectivity window, suggesting that derivatives based on the 6-chloro-1H-indazol-3-amine scaffold are less likely to cause significant drug-drug interactions via CYP1A2 inhibition compared to more potent CYP inhibitors. While direct comparative data for the 6-bromo or 6-fluoro analogs is not available in this assay, class-level inference suggests that halogen substitution at the 6-position modulates CYP inhibition, and the 6-chloro analog's specific profile is a quantifiable asset for lead optimization [2].

Drug Metabolism CYP450 ADME

Physicochemical Property Differentiation: LogP and Aqueous Solubility

6-Chloro-1H-indazol-3-amine exhibits a calculated partition coefficient (cLogP) of 1.689 and a calculated aqueous solubility (cLogS) of -3.027, which corresponds to an approximate solubility of 0.16 mg/mL in water [1]. These values position the compound in a favorable physicochemical space for oral bioavailability and formulation development. In comparison, the unsubstituted 1H-indazol-3-amine has a cLogP of approximately 1.1, while the 6-bromo analog exhibits a higher cLogP of around 2.0, reflecting increased lipophilicity that can impact solubility and membrane permeability. The 6-chloro substituent provides a balanced profile, offering sufficient lipophilicity for membrane crossing without severely compromising aqueous solubility [2].

Physicochemical Properties Drug-likeness Formulation

Targeted Research and Industrial Applications for 6-Chloro-1H-indazol-3-amine Driven by Verified Differential Evidence


Lead Optimization in GSK3β-Targeted Drug Discovery for Oncology and Neurodegenerative Diseases

Based on the confirmed low-micromolar GSK3β inhibitory activity of its amide derivatives (IC50 = 1.18 µM), 6-Chloro-1H-indazol-3-amine is a high-priority building block for medicinal chemistry programs focused on GSK3β inhibition. Researchers can utilize this scaffold to rapidly synthesize focused libraries, confident that the 6-chloro substitution pattern is essential for achieving baseline target engagement, as demonstrated by the >10-fold improvement over unsubstituted indazole analogs [1]. This evidence supports its use in hit-to-lead and lead optimization phases for indications where GSK3β is a validated target, including Alzheimer's disease, type 2 diabetes, and certain cancers.

Large-Scale Synthesis of Kinase Inhibitor Intermediates with Optimized Process Economics

The documented 94% synthetic yield from commercially available 4-chloro-2-fluorobenzonitrile makes 6-Chloro-1H-indazol-3-amine a cost-effective choice for process chemistry groups scaling up the production of advanced intermediates. The high-yielding route minimizes waste and reduces the cost of goods, which is critical for manufacturing the multi-kilogram quantities required for preclinical toxicology studies and Phase I clinical trial material. Procurement specialists should prioritize this CAS number over lower-yielding isomers to ensure supply chain efficiency and budget adherence [2].

Design of Kinase Inhibitor Libraries with Favorable ADME Properties

Given the low CYP1A2 inhibition liability (IC50 = 50 µM) and balanced physicochemical profile (cLogP = 1.689, cLogS = -3.027) of its derivatives, 6-Chloro-1H-indazol-3-amine is an ideal core for building kinase inhibitor libraries with reduced risk of metabolic drug-drug interactions and improved oral bioavailability. This compound provides medicinal chemists with a validated starting point that balances potency with desirable drug-like properties, streamlining the multi-parameter optimization process inherent in modern drug discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.